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Technical Support Center: Overcoming Off- Target Toxicity of Ravtansine-Based ADCs

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Compound of Interest		
Compound Name:	DBA-DM4	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ravtansine-based Antibody-Drug Conjugates (ADCs). The information is designed to help you navigate and overcome common challenges related to off-target toxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with Ravtansine-based ADCs?

A1: Off-target toxicity of Ravtansine-based ADCs, which utilize maytansinoid payloads like DM4, is a significant challenge in their clinical development.[1][2] This toxicity can stem from several mechanisms that are not mutually exclusive:

- On-target, off-tumor toxicity: The target antigen may be expressed on healthy tissues, leading to ADC binding and subsequent toxicity.[1]
- Off-target, off-site toxicity: This is a major contributor to the dose-limiting toxicities of many ADCs.[1][3] It can occur through various mechanisms:
 - Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the cytotoxic payload (e.g., DM4), which can then distribute nonspecifically and damage healthy tissues.[1][4][5]

Troubleshooting & Optimization





- Non-specific ADC Uptake: Intact ADCs can be taken up by healthy cells through
 mechanisms like macropinocytosis or receptor-mediated endocytosis.[1][6] For instance,
 the mannose receptor, present on various cell types including those in the liver, has been
 proposed as a mechanism for off-target hepatic toxicity of ADCs.[1][7]
- Payload-Related Off-Target Effects: The maytansinoid payload itself can have inherent offtarget effects. For example, the payload component of T-DM1 (DM1) has been shown to bind to CKAP5 on the surface of hepatocytes, contributing to liver toxicity.[8]
- Bystander Effect in Healthy Tissues: While the bystander effect is beneficial for killing antigen-negative tumor cells, the diffusion of membrane-permeable payloads from nontarget cells that have taken up the ADC can also damage surrounding healthy cells.[1][9]

Q2: What are the common dose-limiting toxicities associated with Ravtansine (DM4)-based ADCs?

A2: Clinical and preclinical studies of Ravtansine (DM4)-conjugated ADCs have reported several common dose-limiting toxicities. These are often related to the maytansinoid payload class.[8]

- Ocular Toxicity: This is a key off-target, dose-limiting toxicity for ADCs containing the SPDB-DM4 linker-payload.[1] Symptoms can include blurred vision, keratitis, dry eye, and microcystic epithelial damage.[1] The exact mechanism is not fully understood but may involve non-specific uptake of the ADC by ocular tissues.[1]
- Hepatotoxicity: Liver toxicity, observed as elevated liver transaminases, is a known side effect of maytansinoid-conjugated ADCs, including those with DM1 and DM4 payloads.[8]
- Thrombocytopenia and Neutropenia: Myelosuppression, leading to reduced platelet and neutrophil counts, is another common toxicity associated with maytansinoid ADCs.[1]
- Peripheral Neuropathy: Damage to peripheral nerves, leading to symptoms like numbness, tingling, or pain, is a potential side effect of microtubule-inhibiting agents like maytansinoids.
 [1]
- Gastrointestinal Effects: Nausea, vomiting, and diarrhea are also frequently reported adverse events.[2][8]



Q3: How does the choice of linker impact the off-target toxicity of a Ravtansine-based ADC?

A3: The linker is a critical component of an ADC that significantly influences its therapeutic index by balancing stability in circulation with efficient payload release at the target site.[1][4]

- Cleavable vs. Non-cleavable Linkers:
 - Cleavable Linkers (e.g., disulfide or dipeptide linkers) are designed to release the payload in the tumor microenvironment or inside the target cell. While this can lead to a potent bystander effect and higher efficacy, insufficient stability in plasma can cause premature payload release and increased off-target toxicity.[1][10] Anetumab ravtansine, for example, uses a reducible disulfide linker to release a cell-permeable DM4 metabolite, contributing to its bystander effect.[9][11][12][13]
 - Non-cleavable Linkers (e.g., thioether linkers like SMCC) are more stable in circulation
 and release the payload only after lysosomal degradation of the antibody. This generally
 results in a better tolerability profile and reduced off-target toxicity due to lower systemic
 exposure to free payload.[1] However, ADCs with non-cleavable linkers may have reduced
 efficacy and lack a significant bystander effect.[1]
- Linker Chemistry and Stability: The specific chemical structure of the linker is crucial. For instance, increasing the steric hindrance of a linker can enhance its stability in circulation, thereby reducing non-specific toxicities.[10]

Troubleshooting Guides

Problem 1: My Ravtansine-based ADC shows high in vitro potency but excessive in vivo toxicity at efficacious doses.



Potential Cause	Troubleshooting/Investigative Steps	Experimental Protocols
Poor Linker Stability	 Assess linker stability in plasma from the relevant species (e.g., mouse, human). Compare the in vivo efficacy and toxicity of your ADC with a version containing a more stable, non-cleavable linker. 	INVALID-LINK
On-Target, Off-Tumor Toxicity	1. Evaluate the expression profile of the target antigen in a panel of normal tissues from the species used for in vivo studies. 2. Consider engineering the antibody to have a lower affinity for the target, which may reduce binding to healthy tissues with lower antigen density while maintaining avidity for tumor cells with high antigen expression.[14][15]	INVALID-LINK
Non-Specific Uptake	1. Investigate ADC uptake in non-target cells known to have high endocytic activity (e.g., liver sinusoidal endothelial cells, Kupffer cells). 2. Evaluate the impact of modifying the antibody's Fc region to reduce Fc-mediated uptake.[16]	INVALID-LINK

Problem 2: I am observing significant ocular toxicity in my preclinical studies. How can I mitigate this?



Potential Cause	Mitigation Strategies	Experimental Approach
Payload-Related Toxicity	 Consider alternative payloads that are less associated with ocular toxicity. Explore the use of a lower drug-to-antibody ratio (DAR) to reduce the amount of payload delivered per antibody. 	Develop and test ADCs with different payloads or lower DARs in comparative in vivo toxicology studies.
Non-Specific ADC Uptake in Ocular Tissues	1. Investigate the expression of the target antigen in ocular tissues. 2. If the target is expressed, consider strategies to reduce on-target, off-tumor toxicity as described in Problem 1. 3. Explore the use of conditionally activated ADCs (e.g., Probody drug conjugates) that are activated preferentially in the tumor microenvironment.[17]	Perform immunohistochemistry (IHC) or other expression analysis on ocular tissues.
Dosing Schedule	1. Optimize the dosing schedule. In some clinical trials, alternative dosing regimens have been explored to manage toxicities.[18]	Conduct dose-range-finding studies in animals with different dosing intervals and concentrations.

Quantitative Data Summary

Table 1: Preclinical Efficacy of Anetumab Ravtansine (BAY 94-9343)

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Tumor Model	Treatment Dose and Schedule	Outcome	Reference
OVCAR-3 ovarian cancer xenograft	0.05 mg/kg (DM4) Q3Dx3	100% response, 4/6 mice with complete tumor eradication	[9]
MIA PaCa-2/meso pancreatic cancer xenograft	Dose-dependent efficacy	Tumor growth inhibition	[9]
HT-29/meso colon cancer xenograft	Dose-dependent efficacy	Tumor growth inhibition	[9]

Table 2: Clinical Trial Data for Ravtansine-Based ADCs



ADC	Phase	Maximum Tolerated Dose (MTD)	Common Grade ≥3 Treatment- Emergent Adverse Events (TEAEs)	Reference
Anetumab Ravtansine	I	6.5 mg/kg Q3W or 2.2 mg/kg QW	Fatigue, nausea, diarrhea, anorexia, vomiting, peripheral sensory neuropathy, keratitis/keratopa thy	[2]
Tusamitamab Ravtansine	I	100 mg/m² Q2W	Reversible keratopathy (dose-limiting)	[18]
Praluzatamab Ravtansine (CX- 2009)	1/11	7 mg/kg Q3W (Recommended Phase II Dose)	Dose-limiting toxicities at 8 mg/kg Q3W and 6 mg/kg Q2W	[17]

Experimental Protocols

Protocol 1: Plasma Stability Assay

- Objective: To determine the stability of the ADC and the rate of payload release in plasma.
- Materials:
 - Ravtansine-based ADC
 - o Control ADC with a non-cleavable linker
 - o Freshly collected plasma (e.g., human, mouse) with anticoagulant



- Phosphate-buffered saline (PBS)
- Size-exclusion chromatography (SEC) system or ELISA-based method
- LC-MS/MS for quantification of released payload
- Methodology:
 - 1. Incubate the ADC at a final concentration of 100 μ g/mL in plasma at 37°C.
 - 2. At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
 - 3. Analyze the samples to determine the percentage of intact ADC remaining. This can be done using SEC-HPLC to separate the intact ADC from fragments or by an ELISA that detects both the antibody and the payload.
 - 4. To quantify the released payload, precipitate the proteins from the plasma samples (e.g., with acetonitrile).
 - 5. Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of free Raytansine.
 - 6. Calculate the half-life of the ADC in plasma.

Protocol 2: Normal Tissue Cross-Reactivity Assessment

- Objective: To evaluate the binding of the ADC's monoclonal antibody to a panel of normal human tissues.
- Materials:
 - Ravtansine-based ADC's monoclonal antibody (unconjugated)
 - Isotype control antibody
 - Frozen normal human tissue sections (comprehensive panel recommended by regulatory agencies)



- Immunohistochemistry (IHC) reagents (secondary antibodies, detection system)
- · Methodology:
 - 1. Perform IHC staining on the panel of frozen normal human tissues with the unconjugated monoclonal antibody at multiple concentrations.
 - 2. Include a negative control (isotype control antibody) and a positive control (a tissue known to express the target antigen).
 - 3. A pathologist should evaluate the stained slides for the presence, intensity, and localization of staining in different cell types within each tissue.
 - 4. The results will indicate potential sites of on-target, off-tumor toxicity.

Protocol 3: In Vitro Non-Specific Uptake Assay

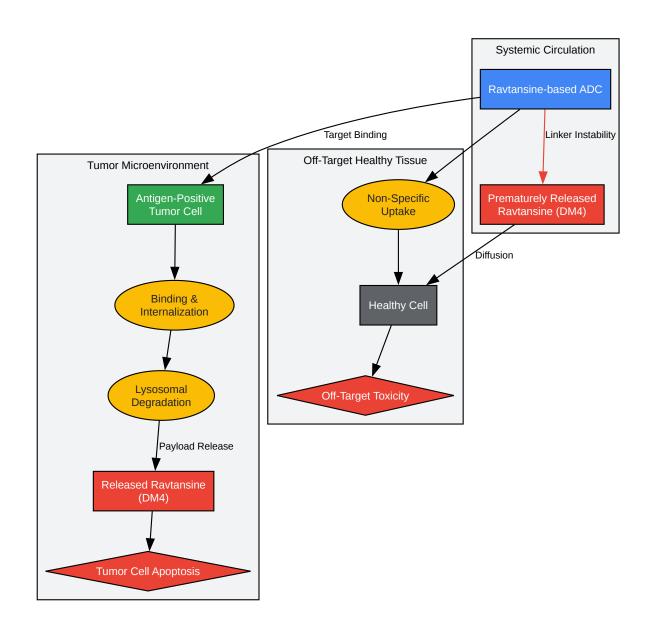
- Objective: To assess the degree of non-specific uptake of the ADC in antigen-negative cells.
- Materials:
 - Ravtansine-based ADC (can be fluorescently labeled for easier detection)
 - Antigen-negative cell line (e.g., a cell line known not to express the target antigen)
 - Antigen-positive cell line (positive control)
 - Cell culture medium and supplements
 - Flow cytometer or fluorescence microscope
- Methodology:
 - 1. Plate the antigen-negative and antigen-positive cells in separate wells.
 - 2. Incubate the cells with varying concentrations of the fluorescently labeled ADC for a set period (e.g., 4 hours) at 37°C.
 - 3. Wash the cells thoroughly to remove any unbound ADC.



- 4. Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of internalized ADC. Alternatively, visualize the uptake using fluorescence microscopy.
- 5. Compare the uptake in antigen-negative cells to that in antigen-positive cells to determine the level of non-specific internalization.

Visualizations

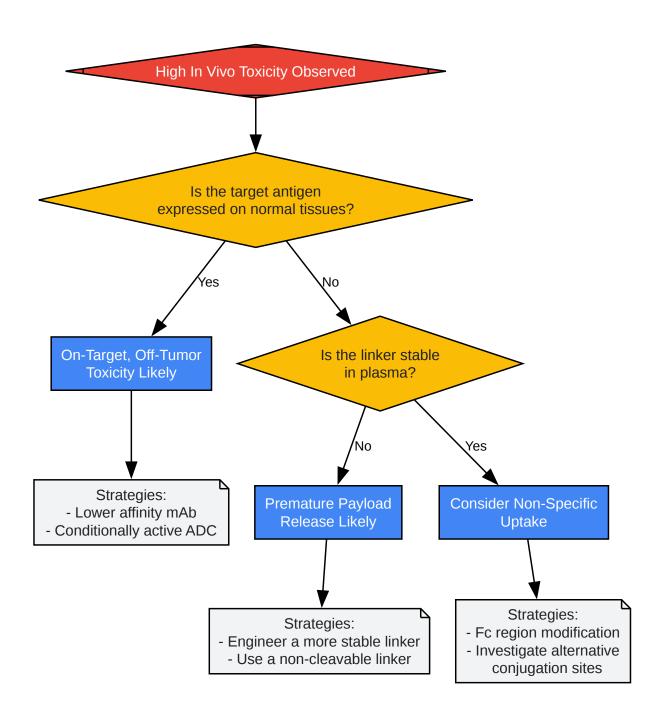




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Caption: General mechanism of action and off-target toxicity pathways for a Ravtansine-based ADC.





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Caption: A logical workflow for troubleshooting the root cause of high in vivo toxicity.

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